Cas no 2987-87-3 ((2E)-3-carbamoylprop-2-enoic acid)

(2E)-3-Carbamoylprop-2-enoic acid is a versatile unsaturated carboxylic acid derivative featuring both a carbamoyl group and a conjugated double bond. Its α,β-unsaturated structure enables reactivity in Michael additions and other conjugate addition reactions, while the carbamoyl moiety offers potential for further functionalization. This compound is useful as a synthetic intermediate in organic and medicinal chemistry, particularly for constructing heterocycles or bioactive molecules. The polar functional groups enhance solubility in aqueous and polar organic solvents, facilitating handling in solution-phase reactions. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity patterns. The compound’s bifunctional nature allows selective modifications at either the carboxylic acid or carbamoyl group, making it a valuable building block for targeted synthesis.
(2E)-3-carbamoylprop-2-enoic acid structure
2987-87-3 structure
Product Name:(2E)-3-carbamoylprop-2-enoic acid
CAS No:2987-87-3
MF:C4H5NO3
MW:115.087401151657
CID:257100
PubChem ID:5364140
Update Time:2025-10-19

(2E)-3-carbamoylprop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,4-amino-4-oxo-, (2E)-
    • Fumaric acid monoamide
    • 2-BUTENEDIAMIDE, N-(PHENYLACETYL)-, (E)-
    • AC1NZPZS
    • Antibiotic C 9154
    • BRN 2506249
    • fumaramic acid
    • Fumaramidmycin
    • Fumaramidsaeure
    • fumaric monoamide
    • N-(Phenylacetyl)-2-butenediamide, (E)-
    • N-(Phenylacetyl)fumardiamid
    • Ro 09-0049
    • SureCN9665038
    • trans-N-(Phenylacetyl)-2-butenediamide
    • (2E)-3-carbamoylprop-2-enoic acid
    • (E)-4-amino-4-oxo-but-2-enoic acid
    • EN300-59252
    • 2-Butenoic acid, 4-amino-4-oxo-
    • 2987-87-3
    • NSC8155
    • (E)-4-amino-4-oxobut-2-enoic acid
    • fumaric amide
    • 4-amino-4-oxobut-2-enoicacid
    • SCHEMBL2167689
    • SCHEMBL34552
    • WLN: ZV1U1VQ
    • 4-amino-4-oxobut-2-enoic acid
    • CHEMBL1999289
    • EN300-1700108
    • NSC-8155
    • 4452-01-1
    • NSC126766
    • NSC-126766
    • AKOS008105057
    • LS-12980
    • (2E)-4-Amino-4-oxo-2-butenoic acid #
    • 2-Butenoic acid, 4-amino-4-oxo-, (E)-
    • 3-carbamoylprop-2-enoic acid
    • Maleic acid monoamide
    • MDL: MFCD00025526
    • Inchi: 1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+
    • InChI Key: FSQQTNAZHBEJLS-OWOJBTEDSA-N
    • SMILES: OC(/C=C/C(N)=O)=O

Computed Properties

  • Exact Mass: 115.02695
  • Monoisotopic Mass: 115.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1
  • Topological Polar Surface Area: 80.4A^2

Experimental Properties

  • PSA: 80.39
  • LogP: -0.18720

(2E)-3-carbamoylprop-2-enoic acid Pricemore >>

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